

Application Note: Quantification of Cholesterol-¹³C₂ by LC-MS/MS

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Compound of Interest

Compound Name: Cholesterol-13C2

Cat. No.: B1366941

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Introduction

Cholesterol, a vital lipid in mammalian cell membranes and a precursor to steroid hormones and bile acids, is a critical biomarker in numerous physiological and pathological processes.[1][2][3] Stable isotope-labeled cholesterol, such as Cholesterol-¹³C₂, serves as an invaluable internal standard and tracer for in vivo metabolic studies, enabling precise quantification and turnover analysis.[4] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cholesterol-¹³C₂ in biological matrices. The hydrophobicity and poor ionization efficiency of cholesterol present analytical challenges; this method addresses these through optimized sample preparation, chromatographic separation, and mass spectrometric detection.[2][5][6][7]

This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing. The method is designed to be "fit-for-purpose," meaning its validation can be tailored to the specific context of use, from exploratory research to regulated bioanalysis.[8][9][10]

Experimental Workflow

The overall experimental workflow for the quantification of Cholesterol-¹³C₂ is depicted below.

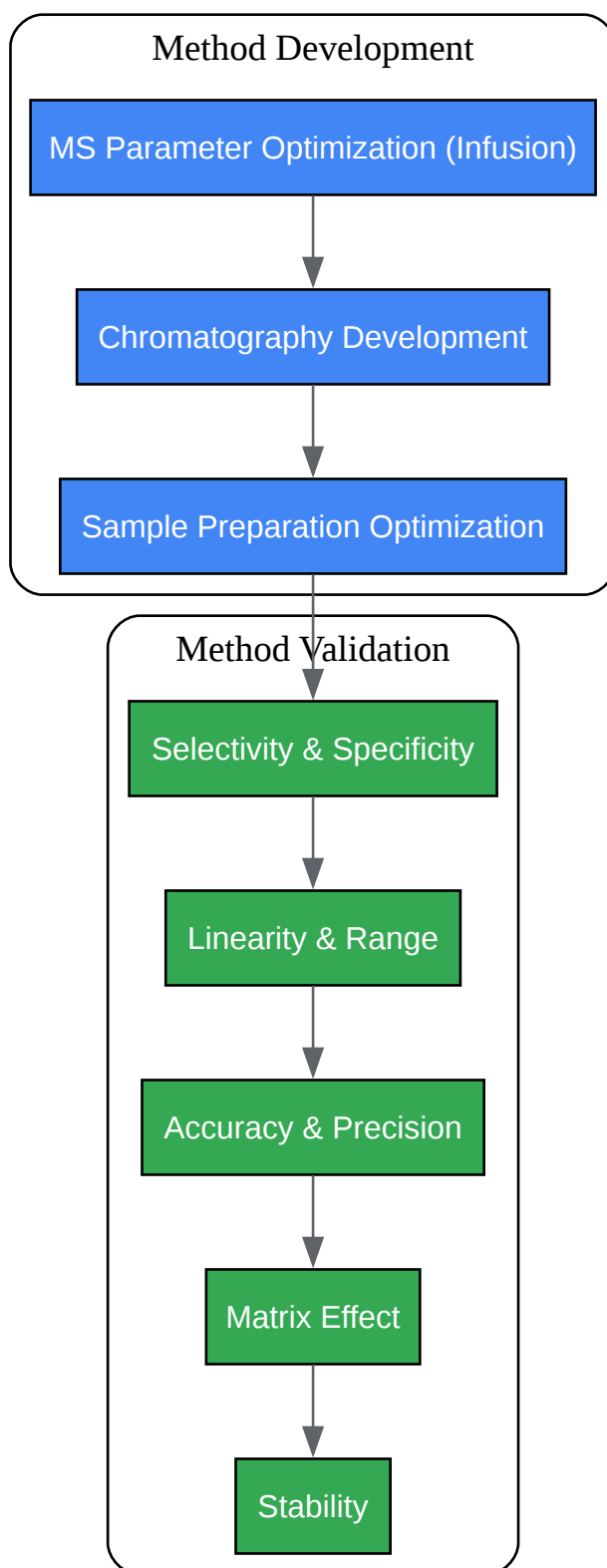


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Caption: Experimental workflow for Cholesterol-¹³C₂ quantification.

Method Development and Validation Logic

The development of a reliable LC-MS/MS method follows a logical progression of optimization and validation steps.



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Caption: Logical flow of method development and validation.

Experimental Protocols

Materials and Reagents

- Cholesterol- $^{13}\text{C}_2$ (appropriate purity)
- Cholesterol-d7 (or other suitable internal standard)
- HPLC-grade methanol, acetonitrile, isopropanol, and water[11]
- Potassium hydroxide
- Hexane
- Ammonium acetate
- Control biological matrix (e.g., human plasma)

Sample Preparation: Saponification and Extraction

This protocol is adapted for the analysis of total cholesterol, including free cholesterol and that from cholesteryl esters.[12][13]

- Spiking: To 100 μL of biological matrix (e.g., plasma), add the internal standard (e.g., Cholesterol-d7) to a final concentration of 500 ng/mL.
- Saponification: Add 1 mL of 0.4 M potassium hydroxide in ethanol. Vortex vigorously for 30 seconds.
- Hydrolysis: Incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters.[13]
- Extraction: After cooling to room temperature, add 2 mL of hexane and vortex for 1 minute.
- Phase Separation: Centrifuge at 3000 x g for 5 minutes.
- Collection: Transfer the upper hexane layer to a clean tube.
- Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:acetonitrile). Vortex to ensure complete dissolution.

LC-MS/MS Conditions

Due to the nonpolar nature of cholesterol, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for better sensitivity without derivatization.[\[11\]](#)

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	Water with 10 mM ammonium acetate
Mobile Phase B	95:5 Acetonitrile:Water with 10 mM ammonium acetate [14]
Gradient	50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive APCI[11]
MRM Transitions	See Table 3
Gas Temperature	350°C
Vaporizer Temperature	350°C
Capillary Voltage	4000 V
Collision Gas	Nitrogen

Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for Cholesterol-¹³C₂ and a common internal standard, Cholesterol-d7, are outlined below. These should be optimized by direct infusion of the standards.

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Cholesterol (Endogenous)	369.3	161.1	100	25
Cholesterol- ¹³ C ₂	371.3	161.1	100	25
Cholesterol-d7 (IS)	376.4	161.1	100	25

Note: The precursor ion for cholesterol and its labeled counterparts corresponds to the [M+H-H₂O]⁺ ion. The product ion is a characteristic fragment.

Data Presentation and Method Validation

A summary of typical quantitative performance data is presented below. This method should be validated according to established guidelines to ensure its suitability for the intended application.[8][9]

Table 4: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Result
Linearity (r^2)	> 0.99	0.998
Lower Limit of Quantification (LLOQ)	S/N > 10, Accuracy $\pm 20\%$, Precision < 20%	10 ng/mL
Precision (Intra- and Inter-day, %CV)	< 15% (< 20% at LLOQ)	< 10%
Accuracy (Intra- and Inter-day, %RE)	$\pm 15\%$ ($\pm 20\%$ at LLOQ)	$\pm 8\%$
Matrix Effect (%CV)	< 15%	< 12%
Recovery (%)	Consistent and reproducible	85-95%
Stability (Freeze-thaw, bench-top, long-term)	% Deviation < 15%	Stable

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Cholesterol- $^{13}\text{C}_2$ using LC-MS/MS. The described method, which includes sample preparation via saponification and liquid-liquid extraction followed by APCI-MS/MS analysis, is sensitive, specific, and reproducible. By adhering to the outlined procedures and validation principles, researchers can confidently apply this method for accurate biomarker quantification in various drug development and research settings.

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